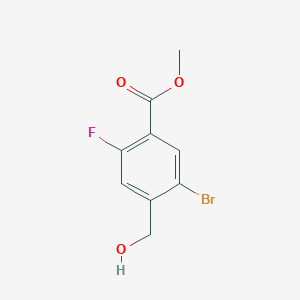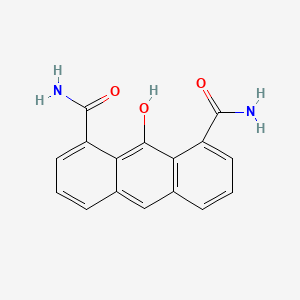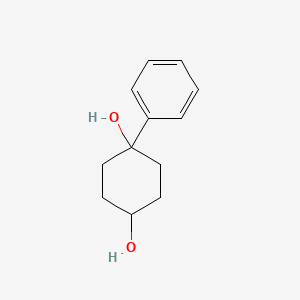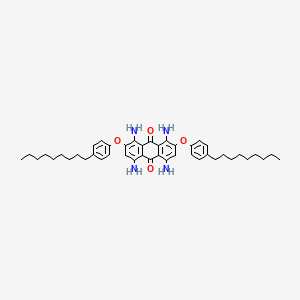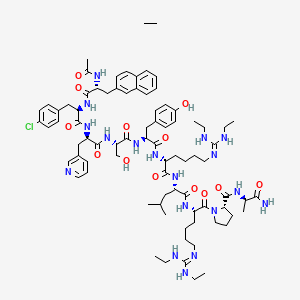
Ganirelixacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ganirelix acetate is a synthetic decapeptide and a competitive gonadotropin-releasing hormone antagonist. It is primarily used in assisted reproduction to control ovulation by inhibiting premature luteinizing hormone surges. This compound is marketed under brand names such as Orgalutran and Antagon .
Méthodes De Préparation
The preparation of ganirelix acetate involves several synthetic routes. One method includes using Fmoc-Lys(Boc)-OH and Fmoc-D-Lys(Boc)-OH to replace Fmoc-HArg(Et)2-OH and Fmoc-D-HArg(Et)2-OH, respectively. The precursor is synthesized, and the side chain amino groups of Lys and D-Lys are modified and treated to obtain ganirelix acetate. Water is used as the reaction solvent, and the product yield is significantly improved through a two-step HPLC purification method .
Another method involves using an amino resin as the initial resin and sequentially coupling amino acids with side chain protection according to the ganirelix acetate peptide sequence by an Fmoc solid-phase synthesis process. After coupling, the Fmoc protecting group is removed, and an acetylation reaction is carried out at the N-terminal. The Dde protecting group is removed using a mixed solution of hydrazine hydrate and DMF, followed by side chain modification, cracking, purifying, and freeze-drying to obtain ganirelix acetate .
Analyse Des Réactions Chimiques
Ganirelix acetate undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include ethylamino ethyliminum base methylsulfonic acid and sodium hydroxide. The major products formed from these reactions include the modified ganirelix acetate with improved purity and yield .
Applications De Recherche Scientifique
Ganirelix acetate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used in assisted reproduction techniques to control ovulation and prevent premature luteinizing hormone surges. It is also used in fertility treatments to prevent premature ovulation, which could result in the harvesting of immature eggs .
Mécanisme D'action
Ganirelix acetate acts by competitively blocking the gonadotropin-releasing hormone receptors on the pituitary gonadotroph and the subsequent transduction pathway. This action induces a rapid, reversible suppression of gonadotropin secretion. The suppression of pituitary luteinizing hormone secretion by ganirelix acetate is more pronounced than that of follicle-stimulating hormone. Upon discontinuation of ganirelix acetate, pituitary luteinizing hormone and follicle-stimulating hormone levels are fully recovered within 48 hours .
Comparaison Avec Des Composés Similaires
Ganirelix acetate is compared with other gonadotropin-releasing hormone antagonists such as cetrorelix and degarelix. While all these compounds act as gonadotropin-releasing hormone antagonists, ganirelix acetate is unique in its rapid and reversible suppression of gonadotropin secretion without causing an initial increase in gonadotropin levels .
Propriétés
Formule moléculaire |
C82H119ClN18O13 |
|---|---|
Poids moléculaire |
1600.4 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;ethane |
InChI |
InChI=1S/C80H113ClN18O13.C2H6/c1-9-84-79(85-10-2)88-38-17-15-24-60(70(104)94-62(41-49(5)6)71(105)93-61(25-16-18-39-89-80(86-11-3)87-12-4)78(112)99-40-20-26-68(99)77(111)90-50(7)69(82)103)92-73(107)64(44-53-30-35-59(102)36-31-53)97-76(110)67(48-100)98-75(109)66(46-55-21-19-37-83-47-55)96-74(108)65(43-52-28-33-58(81)34-29-52)95-72(106)63(91-51(8)101)45-54-27-32-56-22-13-14-23-57(56)42-54;1-2/h13-14,19,21-23,27-37,42,47,49-50,60-68,100,102H,9-12,15-18,20,24-26,38-41,43-46,48H2,1-8H3,(H2,82,103)(H,90,111)(H,91,101)(H,92,107)(H,93,105)(H,94,104)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H2,84,85,88)(H2,86,87,89);1-2H3/t50-,60-,61+,62+,63-,64+,65-,66-,67+,68+;/m1./s1 |
Clé InChI |
RFFLAXZVPSLISN-FEGBTNLQSA-N |
SMILES isomérique |
CC.CCNC(=NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN=C(NCC)NCC)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC |
SMILES canonique |
CC.CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine](/img/structure/B13133997.png)
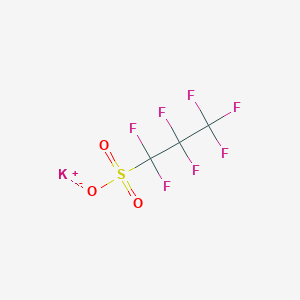
![5'-(((2-((Bis(pyridin-2-ylmethyl)amino)methyl)phenyl)amino)methyl)-2'-chloro-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13134006.png)

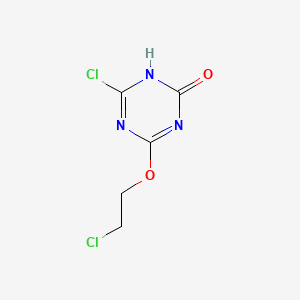
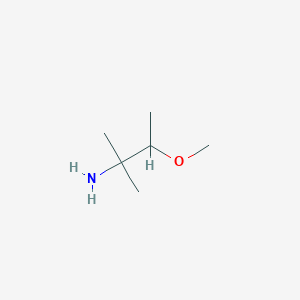
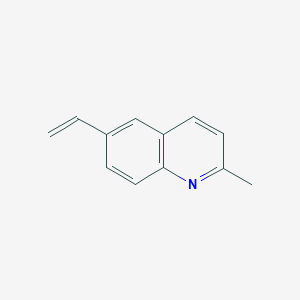
![4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo[2,3-f][1]benzofuran](/img/structure/B13134052.png)
![1-(2-(Methylthio)benzo[d]thiazol-6-yl)ethanone](/img/structure/B13134055.png)
